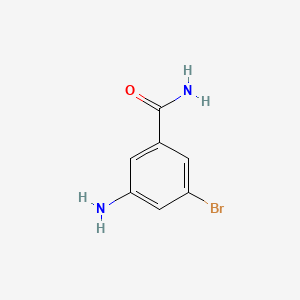

3-Amino-5-bromobenzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-amino-5-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHIROYGANGIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Amino 5 Bromobenzamide

Direct Synthesis Routes for 3-Amino-5-bromobenzamide

The synthesis of this compound can be approached from several distinct retrosynthetic disconnections. The primary strategies involve either forming the amide bond on a pre-functionalized aromatic ring or introducing the key functional groups onto a pre-existing benzamide (B126) core.

Amidation Reactions for Benzamide Formation

One of the most direct methods for constructing this compound is through the amidation of 3-amino-5-bromobenzoic acid. This precursor, which is commercially available, contains the complete carbon skeleton and the required amino and bromo substituents in the correct positions. sigmaaldrich.com The synthesis is completed by converting the carboxylic acid moiety into a primary amide.

This transformation typically involves two steps:

Activation of the Carboxylic Acid : The carboxylic acid is first converted into a more reactive species to facilitate nucleophilic attack by ammonia (B1221849). Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride.

Reaction with Ammonia : The activated acyl intermediate is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the primary benzamide.

A related strategy is employed in the synthesis of N-substituted analogues, where an amine other than ammonia is used. For instance, coupling reactions using agents like ethylcarbodiimide hydrochloride (EDCI) with hydroxybenzotriazole (B1436442) (HOBt) are common for forming amide bonds between a carboxylic acid and an amine.

Bromination at the Aromatic Core

A synthetic route commencing with the bromination of a benzamide derivative would ideally start from 3-aminobenzamide (B1265367). However, the regiochemical outcome of electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the ring. The amino group (-NH₂) is a powerful activating ortho-, para-director, while the carboxamide group (-CONH₂) is a deactivating meta-director.

When 3-aminobenzamide is subjected to bromination, the incoming electrophile (Br⁺) is directed to the positions ortho and para to the strongly activating amino group (positions 2, 4, and 6). Substitution at position 5, which is meta to both the amino and amide groups, is not favored. Therefore, direct bromination of 3-aminobenzamide is not a viable route for the synthesis of this compound.

Amino Group Introduction and Modification

A more successful and widely applicable strategy involves introducing the amino group onto a brominated benzamide precursor. This multi-step process typically begins with 3-bromobenzamide (B114348). The key steps are:

Nitration : The aromatic ring is nitrated to introduce a nitro group (-NO₂). Both the bromo and amide substituents are meta-directors. Therefore, the electrophilic nitration of 3-bromobenzamide selectively installs the nitro group at the C5 position, yielding 3-bromo-5-nitrobenzamide.

Reduction : The nitro group is subsequently reduced to a primary amino group (-NH₂). This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or, more commonly, with metal-acid systems like tin(II) chloride (SnCl₂) in an acidic medium. nih.gov

This sequence was successfully used to synthesize the related compound N-benzyl-3-amino-5-bromobenzamide. nih.gov In this synthesis, 3-bromo-5-nitrobenzoic acid was first condensed with benzylamine (B48309) to form N-benzyl-3-bromo-5-nitrobenzamide, which was then reduced using tin(II) chloride dihydrate in refluxing ethyl acetate (B1210297) to give the final product in 95% yield. nih.gov This demonstrates the reliability of the nitration-reduction sequence for introducing an amino group at the C5 position of a 3-bromobenzamide system.

| Reaction | Starting Material | Reagents | Product | Yield | Reference |

| Nitro Group Reduction | N-benzyl-3-bromo-5-nitrobenzamide | SnCl₂·2H₂O, Ethyl Acetate | N-benzyl-3-amino-5-bromobenzamide | 95% | nih.gov |

This interactive table summarizes a key reaction step analogous to the synthesis of this compound.

Multi-step Convergent and Divergent Synthesis Approaches

The synthesis of this compound and its derivatives can be designed using both convergent and divergent strategies.

Divergent Synthesis : A divergent approach would start from a common, readily available intermediate that can be elaborated into a variety of final products. For example, 3-bromo-5-nitrobenzoic acid serves as an excellent divergent starting point. It can be converted to the corresponding acyl chloride and reacted with a library of different amines to produce a range of N-substituted 3-bromo-5-nitrobenzamides. A final, parallel reduction of the nitro group across this library would yield a diverse set of this compound analogues.

Synthesis of Positional Isomers and Analogues (e.g., 2-Amino-5-bromobenzamide (B60110), N-(benzo[d]thiazol-6-yl)-3-bromobenzamide)

The synthesis of positional isomers and analogues of this compound often relies on predictable regiochemical control during electrophilic substitution or by building the molecule from pre-functionalized precursors.

Regioselective Bromination Techniques

The synthesis of 2-Amino-5-bromobenzamide provides a clear example of regioselective bromination. In this case, the starting material is typically an aniline (B41778) derivative where the powerful ortho-, para-directing influence of the amino group is leveraged.

One documented method involves the direct bromination of 2-aminobenzoic acid (anthranilic acid). chemicalbook.combeilstein-journals.org The activating amino group directs the incoming bromine electrophile to the para position (C5), leading to the formation of 2-amino-5-bromobenzoic acid. chemicalbook.combeilstein-journals.org This intermediate can then be converted to the desired benzamide. A study of N-unsubstituted 2-aminobenzamides, including 2-amino-5-bromobenzamide, confirmed its synthesis from commercially available 2-aminobenzamide. mdpi.com

Another route to 2-amino-5-bromobenzamide starts from 6-Bromo-1H-benzo[d] iucr.orgCurrent time information in Bangalore, IN.oxazine-2,4-dione, which upon reaction with aqueous ammonium (B1175870) hydroxide, yields the target compound.

A patent also describes a process for preparing 2-amino-5-bromobenzamide derivatives via the bromination of the corresponding 2-aminobenzamide. google.com For example, the bromination of 2-amino-N,3-dimethylbenzamide introduces a bromine atom at the 5-position, para to the amino group. google.com

| Isomer | Starting Material | Key Reaction | Controlling Factor | Reference |

| 2-Amino-5-bromobenzamide | 2-Aminobenzoic acid | Electrophilic Bromination | -NH₂ is a strong para-director | chemicalbook.combeilstein-journals.org |

| 2-Amino-5-bromobenzamide | 2-Amino-N,3-dimethylbenzamide | Electrophilic Bromination | -NH₂ is a strong para-director | google.com |

This interactive table highlights examples of regioselective bromination for the synthesis of a key positional isomer.

The synthesis of the analogue N-(benzo[d]thiazol-6-yl)-3-bromobenzamide is typically achieved by reacting 6-aminobenzo[d]thiazole with 3-bromobenzoyl chloride in the presence of a base like triethylamine. iucr.org Similarly, N-(benzo[d]thiazol-2-yl)-3-bromobenzamide can be prepared via the oxidative amidation of 3-bromobenzaldehyde (B42254) with benzo[d]thiazol-2-amine. rsc.org These methods build the amide linkage from two pre-functionalized aromatic systems, avoiding issues of regioselectivity in the final coupling step.

Amidation from Precursors (e.g., Carboxylic Acids, Acid Chlorides)

A primary route to this compound involves the amidation of a corresponding carboxylic acid or its more reactive derivative, an acid chloride. The parent compound for this approach is 3-Amino-5-bromobenzoic acid. sigmaaldrich.com This method is a fundamental transformation in organic chemistry.

The direct amidation of 3-Amino-5-bromobenzoic acid with an amine requires a coupling agent to facilitate the reaction. Common coupling agents include carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), often used with an activator like 1-hydroxybenzotriazole (B26582) (HOBt). google.com The reaction proceeds by the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack of the amine to form the amide bond.

Alternatively, the carboxylic acid can be converted to the more reactive 3-amino-5-bromobenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with an appropriate amine to yield the desired benzamide. This two-step process is often efficient and widely applicable. For instance, various bromobenzoyl thiourea (B124793) derivatives have been synthesized by reacting bromobenzoyl chloride with potassium thiocyanide and corresponding amines. researchgate.net Similarly, 4-bromobenzoyl chloride has been used to prepare derivatives of dipeptides. uzh.ch

The choice of the amine component allows for the synthesis of a wide range of N-substituted this compound derivatives. For example, reaction with ammonia would yield the primary amide, while reaction with primary or secondary amines would result in N-substituted or N,N-disubstituted amides, respectively.

| Precursor | Reagents | Product | Reference |

| 3-Amino-5-bromobenzoic acid | Amine, Coupling Agent (e.g., DIC, HOBt) | This compound | sigmaaldrich.comgoogle.com |

| 3-Amino-5-bromobenzoic acid | 1. SOCl₂ or (COCl)₂ 2. Amine | This compound | researchgate.netuzh.ch |

Utility of Substituted Benzoic Acids and Derivatives in Synthesis

Substituted benzoic acids and their derivatives are fundamental building blocks in the synthesis of a vast array of organic molecules, including this compound. The specific positioning of the amino and bromo groups on the benzoic acid core dictates the reactivity and potential applications of the resulting compounds.

The synthesis of the required 3-amino-5-bromobenzoic acid precursor often starts from a more readily available substituted benzoic acid. A plausible synthetic route involves the bromination and nitration of a benzoic acid scaffold, followed by the reduction of the nitro group to an amine. For example, bromination at the 5-position can be achieved using a brominating agent like Br₂ with a Lewis acid catalyst, followed by nitration at the 3-position. Subsequent reduction of the nitro group, for instance, using catalytic hydrogenation (H₂/Pd-C) or a metal/acid system like Sn/HCl, yields the desired 3-amino-5-bromobenzoic acid.

The reactivity of the resulting this compound is influenced by the electronic effects of the substituents. The amino group is an activating, ortho-, para-directing group, while the bromo and benzamide groups are deactivating, meta-directing groups. This interplay of electronic effects is crucial for subsequent functionalization reactions.

Modern Catalytic Approaches in Benzamide Synthesis

Modern organic synthesis has increasingly relied on transition metal catalysis to achieve efficient and selective transformations. The synthesis of benzamides, including this compound and its derivatives, has significantly benefited from these advancements.

Palladium-Catalyzed Coupling Reactions in Benzamide Synthesis

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. acs.org In the context of benzamide synthesis, palladium-catalyzed reactions are widely used for the construction of complex molecular architectures.

For instance, palladium-catalyzed amination (Buchwald-Hartwig amination) can be employed to introduce the amino group onto a pre-functionalized bromo-benzamide scaffold. This reaction involves the coupling of an aryl halide (in this case, a bromobenzamide) with an amine in the presence of a palladium catalyst and a base.

Furthermore, palladium-catalyzed carbonylative cyclization reactions of o-halobenzoates and primary amines provide a one-step approach to isoindole-1,3-diones, which are related to benzamides. nih.gov Palladium-catalyzed annulation of arynes by substituted o-halobenzamides is another powerful method for synthesizing phenanthridinones. acs.org These methods highlight the versatility of palladium catalysis in constructing heterocyclic systems from benzamide precursors. Recent developments have also shown palladium-catalyzed arylation and oxidation of benzylic C-H bonds directed by native α-amino acid derivatives for the synthesis of 5-aryl-1,4-benzodiazepin-2-ones. nih.gov

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd catalyst, Base | Aryl Amine | acs.org |

| Carbonylative Cyclization | o-Halobenzoate, Primary Amine, CO | Pd catalyst | Isoindole-1,3-dione | nih.gov |

| Annulation of Arynes | o-Halobenzamide, Aryne | Pd catalyst | Phenanthridinone | acs.org |

| C-H Arylation/Oxidation | Benzylic C-H, Aryl Iodide | Pd catalyst, Amino Acid Ligand | 5-Aryl-1,4-benzodiazepin-2-one | nih.gov |

Cobalt-Catalyzed Cyclization Reactions Utilizing 2-Bromobenzamides as Precursors

While palladium catalysis is dominant, other transition metals have emerged as powerful catalysts for novel transformations. Cobalt catalysis, for example, has been successfully applied in the cyclization of 2-bromobenzamides. tku.edu.tw A notable example is the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides to afford 3-(imino)isoindolin-1-ones. researchgate.netnih.govresearchgate.net This reaction proceeds through a proposed five-membered aza-cobaltacycle intermediate and tolerates a variety of substituents, providing access to complex heterocyclic structures. nih.govresearchgate.net

Application of Other Transition Metal Catalysis

Beyond palladium and cobalt, other transition metals like copper have also found utility in benzamide synthesis. Copper-catalyzed amination of bromobenzoic acids has been reported to be a chemo- and regioselective process. nih.gov This method is particularly useful as it can often proceed without the need for protecting the carboxylic acid group.

Transition metal-catalyzed reactions involving arynes have also been explored for the synthesis of complex heterocyclic systems from benzamide precursors. thieme-connect.com These modern catalytic methods offer significant advantages over traditional synthetic routes, often providing higher yields, greater selectivity, and access to novel chemical space.

Spectroscopic and Structural Elucidation of 3 Amino 5 Bromobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 3-Amino-5-bromobenzamide, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, have been employed to confirm its structure. mdpi.comresearchgate.net

Proton (¹H-NMR) Analysis: Chemical Shifts and Spin-Spin Coupling

The ¹H-NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, displays characteristic signals for the aromatic protons, as well as the protons of the amino and amide groups. mdpi.com The aromatic region of the spectrum reveals multiplets corresponding to the protons on the benzene (B151609) ring. mdpi.com The chemical shifts (δ) for these protons are influenced by the electronic effects of the amino and bromo substituents.

A key feature observed in the ¹H-NMR spectra of related N-unsubstituted 2-aminobenzamides is the non-equivalence of the amide protons. mdpi.comresearchgate.netresearch-nexus.netdntb.gov.uanih.gov This is due to the hindered rotation around the C(O)–NH₂ single bond, which results in two distinct resonances for the amide protons. mdpi.comresearchgate.netresearch-nexus.netdntb.gov.uanih.gov

Table 1: Representative ¹H-NMR Chemical Shift Data for Aminobenzamide Derivatives

| Compound | Solvent | Aromatic Protons (ppm) | Amide Protons (ppm) | Amino Protons (ppm) |

| 2-Amino-5-bromobenzamide (B60110) | DMSO-d₆ | 6.50–7.80 | Two distinct signals | ~6.70 (broad singlet) |

Data compiled from studies on related aminobenzamide structures. mdpi.com

Carbon-13 (¹³C-NMR) Analysis: Aromatic and Amide Carbon Resonances

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, distinct signals are observed for the carbon atoms of the aromatic ring and the carbonyl carbon of the amide group. The chemical shift of the amide carbonyl carbon is typically found in the downfield region of the spectrum. The positions of the signals for the aromatic carbons are influenced by the substituents on the ring.

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., NOESY)

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in confirming the spatial relationships between protons within a molecule. For a related compound, 2-amino-5-bromobenzamide, a 2D NOESY experiment demonstrated a strong interaction between the proton at position 6 (H-6) of the aromatic ring and the amide protons. mdpi.com This observation suggests a preferred conformation in solution where the H-6 and the amide nitrogen are in close proximity. mdpi.com

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups present in a molecule and the nature of intermolecular interactions. mdpi.comresearchgate.net

Characterization of Amide, Amino, and Aromatic Group Vibrations

The FT-IR and FT-Raman spectra of this compound exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. mdpi.comresearchgate.net

Amide Group: The amide group gives rise to several characteristic bands, including the C=O stretching vibration, which is typically observed in the region of 1650–1695 cm⁻¹. tandfonline.com

Amino Group: The N-H stretching vibrations of the primary amino group appear in the region of 3110–3295 cm⁻¹. tandfonline.com

Aromatic Ring: The spectra also show bands related to the C-H and C=C stretching vibrations of the aromatic ring.

Table 2: Key Vibrational Frequencies for Related Amide Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide | C=O stretch | 1650–1695 tandfonline.com |

| Amino | N-H stretch | 3110–3295 tandfonline.com |

Data based on studies of similar amide-containing compounds. tandfonline.com

Spectroscopic Signatures of Hydrogen Bonding Interactions

Hydrogen bonding plays a significant role in the solid-state structure of aminobenzamides. mdpi.comresearchgate.netresearch-nexus.netdntb.gov.uanih.gov X-ray diffraction studies on the related 2-amino-5-bromobenzamide have confirmed the presence of strong intramolecular hydrogen bonds between the carbonyl oxygen and the amine hydrogen. mdpi.comresearchgate.netresearch-nexus.netdntb.gov.uanih.govresearchgate.net Furthermore, these molecules are linked by intermolecular hydrogen bonds, where the amide unit acts as both a hydrogen bond donor and acceptor. mdpi.com This extensive hydrogen-bonding network influences the vibrational spectra. mdpi.com However, in the solution phase, intramolecular hydrogen bonding between the carbonyl oxygen and the amine protons is often not observed due to the rapid exchange of these protons with the solvent. mdpi.comresearch-nexus.netdntb.gov.uanih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Aromatic Chromophore Analysis

Specific experimental data on the electronic transitions and aromatic chromophore analysis of this compound is not available in the reviewed literature. While studies on the isomeric 2-Amino-5-bromobenzamide show distinct absorption bands in solvents like DMSO, these values cannot be accurately extrapolated to the 3-amino isomer due to differing substitution patterns on the aromatic ring, which significantly influence electronic properties. mdpi.comnih.gov

Solvent Effects on Electronic Spectra (Solvatochromism)

A detailed study on the solvatochromic behavior of this compound, detailing the effects of various solvents on its electronic spectra, has not been reported in the available scientific literature.

X-ray Crystallography

Analysis of Molecular Conformation and Torsion Angles

Without a crystal structure, an experimental analysis of the molecular conformation and specific torsion angles of this compound cannot be provided. Torsion angle data is available for the parent compound, 3-bromobenzamide (B114348), but the presence and position of the amino group in this compound would lead to different conformational properties. rsc.org

Elucidation of Supramolecular Architecture in the Crystal Lattice

The supramolecular architecture, which describes the arrangement of molecules in the crystal lattice through intermolecular forces such as hydrogen bonding and halogen interactions, has not been elucidated for this compound due to the absence of crystallographic data. Studies on related molecules show the formation of complex hydrogen-bonded networks and, in some cases, bromine-bromine interactions, but these specific patterns cannot be confirmed for the title compound. iucr.orgnih.gov

Computational and Theoretical Studies of 3 Amino 5 Bromobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

Optimization of Molecular Geometries and Conformational Analysis

A foundational step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like 3-Amino-5-bromobenzamide, which has rotatable bonds (e.g., the C-C bond connecting the carboxamide group to the benzene (B151609) ring and the C-N bond of the amino group), a conformational analysis would be necessary.

This process involves systematically rotating these bonds to identify different conformers (spatial isomers) and calculating their relative energies to identify the global minimum (the most stable conformer) and other low-energy local minima. The results of such a study would typically be presented in a table of optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman Frequencies)

Once the molecular geometry is optimized, computational methods can predict various spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. The analysis helps in assigning specific vibrational modes to the observed spectral peaks.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts are typically referenced against a standard compound like Tetramethylsilane (TMS).

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and behavior. DFT calculations provide detailed information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity, optical properties, and kinetic stability. A smaller gap generally implies higher reactivity. The spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Quantum Chemical Descriptors and Reactivity Prediction

From the electronic structure calculations, a variety of quantum chemical descriptors can be derived to quantify reactivity. These include:

Ionization Potential (I): Related to the energy of the HOMO (I ≈ -E_HOMO).

Electron Affinity (A): Related to the energy of the LUMO (A ≈ -E_LUMO).

Electronegativity (χ): The tendency to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η ≈ (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / (2η)).

Electrophilicity Index (ω): A measure of electrophilic power (ω = χ² / (2η)).

These descriptors help in understanding the global reactivity of the molecule. Additionally, local reactivity indicators, such as Fukui functions or the molecular electrostatic potential (MEP) map, can be calculated to predict the most reactive sites within the molecule for specific types of reactions.

Molecular Dynamics Simulations to Explore Conformational Space

While DFT calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. By simulating the motion of atoms according to the laws of classical mechanics, MD can provide insights into the conformational flexibility of this compound in different environments (e.g., in a vacuum or in a solvent).

MD simulations can reveal the accessible conformational space, the time scales of conformational changes, and the influence of the solvent on the molecular structure. This information is particularly valuable for understanding how the molecule might behave in a biological system or in solution.

Intermolecular Interactions and Solid State Phenomena

Hydrogen Bonding Networks in 3-Amino-5-bromobenzamide and its Analogues

Hydrogen bonds are the most significant directional interactions in benzamides, profoundly influencing their crystal structures. mdpi.com The presence of both a primary amide (-CONH₂) and a primary amine (-NH₂) group in this compound provides multiple hydrogen bond donors (N-H) and acceptors (C=O, N), leading to the formation of extensive and robust networks.

Intramolecular hydrogen bonds, which form between atoms within the same molecule, are highly dependent on the relative positions of the donor and acceptor groups. They typically result in the formation of stable five- or six-membered rings. In molecules like 2-nitroaniline (B44862) or ortho-hydroxy benzamides, intramolecular N-H···O or O-H···O bonds are common and significantly influence molecular conformation. researchgate.netunito.it

For this compound, the amino and benzamide (B126) groups are in a meta (1,3) relationship on the benzene (B151609) ring. This spatial arrangement makes the formation of a direct, strong intramolecular hydrogen bond between the amide and the ring-substituent amino group geometrically unfavorable, as it would require the formation of a strained, large ring. nih.gov Therefore, the molecule's conformation is less constrained by such internal interactions, allowing the hydrogen bond donors and acceptors of both the amide and amino groups to be fully available for intermolecular bonding.

Given the lack of significant intramolecular hydrogen bonding, the primary and amino amide groups of this compound are poised to form extensive intermolecular networks. The amide functional group is well-known for forming highly stable centrosymmetric dimers through a pair of N-H···O hydrogen bonds, a motif described by the graph set descriptor R²₂(8). mdpi.com This dimer is a common and robust supramolecular synthon in the crystal structures of primary amides.

Hydrogen bonding is the principal force driving the supramolecular aggregation of benzamide molecules. The predictable and directional nature of these bonds allows for the rational design of specific, extended solid-state architectures. nih.gov The combination of the strong amide-amide dimer synthon and the additional linking capabilities of the amino group in this compound is expected to result in a highly cohesive and stable crystalline lattice. The aggregation pattern is dictated by the hierarchy of these hydrogen bonds, with the strong R²₂(8) amide dimer likely forming the primary structural motif, which is then organized into a larger assembly by weaker, secondary hydrogen bonds involving the amino group.

Halogen Bonding Interactions in Brominated Benzamides

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-X covalent bond. nih.govijres.org In this compound, the bromine atom attached to the aromatic ring is a potential halogen bond donor.

The strength of the halogen bond follows the trend I > Br > Cl > F. ijres.org Bromine, being highly polarizable, can form significant halogen bonds. nih.gov In the crystal structures of related brominated aromatic compounds, several types of halogen bonding interactions are observed:

C-Br···O Interactions: The bromine atom can interact with the electron-rich oxygen atom of the carbonyl group from a neighboring molecule.

C-Br···N Interactions: The nitrogen atom of the amino or amide group can also act as a halogen bond acceptor.

Br···Br Interactions: These interactions, also known as Type II halogen-halogen contacts, occur when the electrophilic σ-hole of one bromine atom interacts with the nucleophilic equatorial region of another. researchgate.netjst.go.jp Distances for these interactions are typically shorter than the sum of the van der Waals radii (approx. 3.70 Å for two bromine atoms). researchgate.net

These halogen bonds, while generally weaker than hydrogen bonds, are highly directional and can play a crucial role in reinforcing the supramolecular architecture established by the hydrogen-bonding network. nih.gov

Table 1: Typical Intermolecular Interactions in Brominated Benzamide Analogues

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference(s) |

| Hydrogen Bond | N-H···O | 2.8 - 3.1 | 150 - 180 | nih.gov, jst.go.jp |

| Hydrogen Bond | N-H···N | 2.9 - 3.2 | 140 - 170 | nih.gov |

| Halogen Bond | C-Br···O | 3.0 - 3.4 | 160 - 175 | nih.gov |

| Halogen Bond | C-Br···Br | 3.4 - 3.6 | ~165 (θ1), ~90 (θ2) | nih.gov, researchgate.net |

Pi-Stacking and Other Non-Covalent Interactions

The aromatic rings of this compound molecules contribute to crystal stability through π-stacking interactions. researchgate.net Due to the quadrupole moment of the benzene ring, face-to-face (sandwich) stacking is often electrostatically unfavorable. Instead, aromatic rings in crystals typically adopt either parallel-displaced or T-shaped (edge-to-face) arrangements to maximize attractive π-σ interactions and minimize π-π repulsion. acs.org

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form. ijsra.net These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to different physicochemical properties. Benzamides are a class of compounds known to exhibit polymorphism, often due to the conformational flexibility of the amide group and the variety of possible hydrogen bond networks. rsc.orgnih.gov While no specific polymorphs of this compound have been reported, its multiple functional groups capable of forming diverse intermolecular interactions make it a strong candidate for polymorphic behavior.

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a second molecule, known as a "co-former," in a specific stoichiometric ratio. nih.gov This approach is widely used in the pharmaceutical industry to improve properties like solubility and stability. researchgate.net The hydrogen and halogen bond donor and acceptor sites on this compound make it an excellent candidate for co-crystal engineering. Co-formers containing complementary functional groups, such as carboxylic acids or other amides, could interact with the amino and amide groups to form novel, predictable supramolecular synthons, leading to the formation of new co-crystalline phases with tailored properties.

Reactivity and Derivatization of 3 Amino 5 Bromobenzamide

Reactions Involving the Amide Functional Group

The benzamide (B126) moiety in 3-Amino-5-bromobenzamide can undergo several transformations, including modification of the nitrogen atom and conversion to other carbonyl-containing functional groups.

While less nucleophilic than the aromatic amino group, the nitrogen atom of the primary amide can undergo alkylation and acylation under specific conditions to yield N-substituted amides and imides, respectively.

N-alkylation: The direct N-alkylation of primary amides typically requires a catalyst and proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism when alcohols are used as alkylating agents. This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amide to form an N-acyl imine intermediate, and subsequent reduction by the hydrogen previously removed from the alcohol nih.gov. Various transition metal complexes, including those based on palladium and cobalt, have been shown to catalyze the N-alkylation of benzamides with alcohols nih.govresearchgate.net. Alternatively, Lewis acids such as hafnium triflate (Hf(OTf)₄) can catalyze the reaction between benzamides and secondary benzylic, allylic, or propargylic alcohols rsc.org.

N-acylation: The N-acylation of amides with reagents like acyl chlorides or anhydrides leads to the formation of imides. These reactions often require activation of the amide, as amides are generally poor nucleophiles. Conditions can range from strongly basic (using lithiated amides) to the use of Lewis acids like magnesium bromide etherate (MgBr₂·OEt₂), which activates both the amide and the acid anhydride under milder conditions scribd.com. The use of an internal nucleophilic catalyst, such as a pyridine ring incorporated into the amide substrate, can also facilitate intramolecular N-acylation semanticscholar.org.

| Reaction Type | Reagent Class | Catalyst/Conditions | Product Type |

| N-alkylation | Alcohols | Pd(II) or Co-nanoparticle catalysts, base nih.govresearchgate.net | N-Alkyl Benzamide |

| N-acylation | Acyl Chlorides, Anhydrides | Strong base (e.g., LDA) or Lewis acids (e.g., MgBr₂·OEt₂) scribd.comsemanticscholar.org | N-Acyl Benzamide (Imide) |

The amide bond in this compound can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 3-amino-5-bromobenzoic acid. This transformation is a key step for further derivatization via the carboxyl group.

Hydrolysis: Amide hydrolysis can be catalyzed by either acid or base under heating youtube.com.

Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the amide is protonated on the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to form the carboxylic acid and an ammonium (B1175870) ion cdnsciencepub.comlibretexts.orgresearchgate.net.

Base-catalyzed hydrolysis: Under strong basic conditions (e.g., NaOH, KOH) and heat, a hydroxide ion directly attacks the carbonyl carbon. This reaction is typically slower than acid-catalyzed hydrolysis because the amide is less reactive towards nucleophiles. The reaction is driven forward by the irreversible deprotonation of the resulting carboxylic acid to form a carboxylate salt chemistrysteps.comacs.org. A final acidification step is required to obtain the free carboxylic acid youtube.com.

Esterification: Direct esterification of the amide is not a standard transformation. Instead, ester derivatives of this compound are typically prepared by first hydrolyzing the amide to 3-amino-5-bromobenzoic acid, followed by a standard esterification reaction (e.g., Fischer esterification with an alcohol under acidic conditions).

Reactions at the Aromatic Ring

The aromatic ring of this compound is substituted with an activating group (-NH₂) and two deactivating groups (-Br, -CONH₂). The powerful ortho-, para-directing effect of the amino group generally governs the regioselectivity of electrophilic aromatic substitution reactions.

The electron-donating amino group at the C3 position strongly activates the ring towards electrophilic attack, directing incoming electrophiles to the ortho (C2, C4) and para (C6) positions. The bromine atom at C5 and the amide group at C1 are deactivating and would direct incoming groups to positions meta to themselves, but their influence is overridden by the activating amino group.

Further Halogenation: The introduction of a second halogen atom (e.g., bromine or chlorine) is expected to occur at one of the activated positions (C2, C4, or C6). The precise location would be influenced by steric hindrance and the specific halogenating agent used (e.g., N-bromosuccinimide, NBS) nih.gov. Computational models can be used to predict the most likely site of substitution by calculating the activation energies for attack at each position wuxiapptec.com.

Nitration: Nitration of the ring would be achieved using a mixture of nitric acid and sulfuric acid. The nitro group (-NO₂) would also be directed to the positions activated by the amino group. However, care must be taken as the strong acidic conditions can lead to protonation of the amino group, forming an ammonium (-NH₃⁺) species which is strongly deactivating and a meta-director.

| Reaction | Reagent | Expected Position of Substitution |

| Bromination | Br₂/FeBr₃ or NBS | C2, C4, or C6 |

| Nitration | HNO₃/H₂SO₄ | C2, C4, or C6 |

Nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide) cdnsciencepub.comcdnsciencepub.com.

In this compound, the bromine atom could potentially act as a leaving group. However, the aromatic ring is substituted with an electron-donating amino group, which deactivates the ring toward nucleophilic attack. Therefore, this compound is not expected to undergo SₙAr reactions under standard conditions. For such a reaction to occur, the electronic nature of the ring would need to be significantly altered, for instance, by converting the amino group into a strongly electron-withdrawing diazonium group.

Transformations of the Amino Group

The primary aromatic amino group is a highly reactive site and a key handle for derivatization, most notably through diazotization.

Diazotization: The reaction of the primary amino group of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), converts the amino group into a diazonium salt (e.g., 3-carbamoyl-5-bromobenzene-1-diazonium chloride) organic-chemistry.orglibretexts.org.

This diazonium salt is a valuable and highly versatile synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This allows the amino group to be converted into numerous other functionalities, greatly expanding the synthetic utility of the parent molecule.

Examples of Diazonium Salt Reactions:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄).

Replacement by -I: Reaction with potassium iodide (KI).

Replacement by -OH: Heating the diazonium salt in water.

Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds. This reaction retains the nitrogen atoms.

Acylation and Sulfonylation

The primary amino group of this compound is readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the electronic and lipophilic properties of the molecule.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine or triethylamine, yields N-(3-carbamoyl-5-bromophenyl)amides. The base is necessary to neutralize the hydrochloric acid or carboxylic acid byproduct. This transformation is crucial for the synthesis of various biologically active compounds.

Sulfonylation: Similarly, the amino group can be sulfonylated by reacting it with sulfonyl chlorides in the presence of a base. nih.govlibretexts.org The most common method involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of an organic or inorganic base. nih.gov This reaction produces the corresponding sulfonamide derivatives, a class of compounds known for a wide range of pharmaceutical applications. nih.govorganic-chemistry.org The general scheme for these reactions is presented below:

A variety of acylating and sulfonylating agents can be employed, leading to a diverse library of derivatives. The reaction conditions are generally mild and the products are often crystalline solids that can be easily purified by recrystallization.

Table 1: Examples of Acylation and Sulfonylation Reactions on Aromatic Amines

| Reagent | Product Type | General Conditions |

| Acetyl chloride | N-Arylacetamide | Pyridine, 0 °C to rt |

| Benzoyl chloride | N-Arylbenzamide | Triethylamine, CH₂Cl₂, rt |

| Acetic anhydride | N-Arylacetamide | Neat or in acetic acid, heat |

| Benzenesulfonyl chloride | N-Arylbenzenesulfonamide | Aqueous NaOH or Pyridine, rt |

| p-Toluenesulfonyl chloride | N-Aryl-p-toluenesulfonamide | Pyridine, rt |

Diazotization and Coupling Reactions

As a primary aromatic amine, this compound can undergo diazotization, which involves the treatment with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt. The resulting 3-carbamoyl-5-bromobenzenediazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

Sandmeyer Reaction: The diazonium group can be replaced by a range of nucleophiles in the presence of a copper(I) salt catalyst. libretexts.orgwikipedia.org This is known as the Sandmeyer reaction and allows for the introduction of chloro, bromo, cyano, and other groups onto the aromatic ring, replacing the original amino functionality. organic-chemistry.orgwikipedia.org

Azo Coupling: The diazonium salt can also act as an electrophile and react with electron-rich aromatic compounds, such as phenols and anilines, in a process called azo coupling. nih.gov This reaction is the basis for the synthesis of a vast array of azo dyes. nih.gov For example, coupling the diazonium salt of this compound with a phenol would yield a hydroxy-substituted azobenzene derivative. The general scheme for diazotization and subsequent azo coupling is shown below:

The conditions for azo coupling reactions are typically mildly acidic to neutral for coupling with anilines and mildly alkaline for coupling with phenols. The position of coupling on the electron-rich aromatic ring is generally para to the activating group (e.g., -OH or -NH₂), unless this position is blocked, in which case ortho coupling occurs.

Cross-Coupling Reactions Utilizing the Bromine Atom

The bromine atom on the aromatic ring of this compound serves as a key handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex molecules from simple precursors.

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.govlibretexts.orgwikipedia.org This reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond and can be applied to this compound to introduce an alkyne substituent at the 5-position. The reaction is typically carried out under mild conditions, using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), which also often serves as the solvent. libretexts.orgwikipedia.org

The general reaction is as follows:

This reaction is tolerant of a wide range of functional groups, and the unprotected amino and benzamide groups on the starting material are generally compatible with the reaction conditions. The products, 3-amino-5-alkynylbenzamides, are valuable intermediates for the synthesis of various heterocyclic compounds and complex organic molecules.

Suzuki-Miyaura and Heck Coupling Reactions for Carbon-Carbon Bond Formation

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide. jk-sci.comnih.gov This reaction is one of the most versatile and widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryls. nih.gov this compound can be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents at the 5-position. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. Studies on unprotected ortho-bromoanilines have shown that Suzuki-Miyaura couplings can proceed efficiently without the need for protecting the amino group. wikipedia.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. acsgcipr.org This reaction provides a means to introduce vinyl groups at the 5-position of this compound. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. Depending on the specific catalyst system and reaction conditions, protection of the amino group may sometimes be necessary to avoid side reactions. nih.gov

The general schemes for these reactions are shown below:

Table 2: Comparison of Suzuki-Miyaura and Heck Reactions

| Feature | Suzuki-Miyaura Coupling | Heck Coupling |

| Coupling Partner | Organoboron compound (e.g., boronic acid) | Alkene |

| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp²)-C(sp²) (vinylic) |

| Typical Catalyst | Palladium(0) complex | Palladium(0) or Palladium(II) complex |

| Base | Carbonates, phosphates, hydroxides | Amines (e.g., triethylamine), carbonates |

| Key Advantage | Wide availability of boronic acids, high functional group tolerance | Atom economy, direct vinylation |

Amination and Amidation Reactions for Carbon-Nitrogen Bond Formation

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction is a powerful tool for the synthesis of arylamines and can be used to introduce a variety of amino substituents at the 5-position of this compound. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. The reaction is known for its broad substrate scope and functional group tolerance. organic-chemistry.orgwikipedia.org Research on 3-halo-2-aminopyridines has demonstrated successful C,N-cross coupling, suggesting that the presence of an existing amino group on the aromatic ring is tolerated. nih.gov

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine, alcohol, or thiol. wikipedia.org While it often requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig amination, it provides an alternative, palladium-free method for C-N bond formation. Recent developments have introduced milder conditions for the Ullmann reaction. nih.gov

The general schemes for these C-N coupling reactions are as follows:

These reactions significantly expand the synthetic utility of this compound, allowing for the creation of a diverse range of derivatives with potential applications in various fields of chemical research.

Applications of 3 Amino 5 Bromobenzamide As a Chemical Synthon

Building Block for Heterocyclic Compounds

The structural framework of 3-amino-5-bromobenzamide lends itself to the construction of various heterocyclic systems, which are core components of many biologically active compounds.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. nih.gov this compound serves as a key precursor for the synthesis of quinazolinone derivatives. For instance, it can be reacted with unsaturated aldehydes, such as cinnamaldehyde, in the presence of an iridium catalyst to yield substituted quinazolinones. google.com This reaction proceeds via a cyclization process, forming the characteristic fused ring system of quinazolinone. google.com The bromine substituent on the benzamide (B126) ring can be retained in the final product, offering a handle for further chemical modifications.

Formation of Indole-Based Scaffolds

Indole (B1671886) and its derivatives are ubiquitous in natural products and pharmaceuticals, exhibiting a wide range of biological effects. mdpi.com this compound can be utilized in the construction of indole-based scaffolds. Although direct cyclization to an indole from this specific starting material is less common, its derivatives play a crucial role. For example, a related compound, 2-amino-5-bromo-3-iodobenzamide, undergoes a Sonogashira cross-coupling reaction with alkynes, followed by cyclocondensation, to form intermediates that lead to complex fused indole systems. mdpi.comnih.govresearchgate.netsemanticscholar.org These multi-step syntheses highlight the utility of halogenated aminobenzamides in building intricate heterocyclic architectures that incorporate the indole nucleus.

Construction of Pyrroloquinazolinones

Pyrroloquinazolinones are a class of fused heterocyclic compounds that have attracted significant interest due to their potential medicinal applications. researchgate.net The synthesis of these complex structures can be achieved using this compound derivatives as starting materials. Specifically, 2-amino-5-bromo-3-iodobenzamide, a closely related synthon, is a key substrate in a multi-step pathway to produce 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones. mdpi.comnih.govsemanticscholar.org The process involves an initial Sonogashira cross-coupling with aryl acetylenes, followed by a boric acid-mediated cyclocondensation with benzaldehyde (B42025) derivatives to form an 8-alkynylated 2,3-dihydroquinazolin-4(1H)-one intermediate. mdpi.comnih.gov This intermediate then undergoes a palladium-catalyzed endo-dig cyclization to construct the fused pyrrole (B145914) ring, yielding the final pyrroloquinazolinone scaffold. mdpi.comnih.gov

Intermediate in the Synthesis of Ligands and Reagents

The chemical reactivity of this compound makes it a useful intermediate in the synthesis of specialized ligands and reagents. The amino and bromo functionalities allow for a variety of chemical transformations, including N-alkylation, acylation, and cross-coupling reactions. These reactions enable the introduction of diverse functional groups, leading to the creation of tailored molecules for specific applications in areas such as coordination chemistry and analytical sciences. For example, bidentate chelating ligands containing nitrogen and oxygen binding sites can be synthesized from derivatives of 2-aminobenzamide. google.com

Precursor for Advanced Organic Materials

The aromatic structure and reactive functional groups of this compound and its parent acid make them suitable precursors for the development of advanced organic materials.

Dyes and Pigments (Related to 3-Amino-5-bromobenzoic acid applications)

Aromatic amines and their derivatives have historically been important in the production of dyes and pigments. The parent compound, 3-amino-5-bromobenzoic acid, and by extension, its amide derivative, can serve as a building block for the synthesis of colored compounds. chemimpex.com The amino group can be diazotized and coupled with various aromatic compounds to form azo dyes, a major class of synthetic colorants. The bromine atom can influence the final color and properties, such as lightfastness, of the resulting dye or pigment.

Role in Medicinal Chemistry Research as a Synthetic Intermediate for Biologically Active Molecules

This compound is a versatile chemical building block, or synthon, extensively utilized in medicinal chemistry for the synthesis of a wide array of biologically active molecules. Its structure, featuring an aminobenzamide core with a strategically placed bromine atom, allows for diverse chemical modifications, making it a valuable starting material for drug discovery and development. The presence of the amino and amide groups provides sites for various coupling reactions, while the bromine atom is amenable to substitution, enabling the introduction of different functionalities and the construction of complex molecular architectures.

Synthesis of Novel Benzamide Derivatives with Diverse Structural Motifs

The unique structural features of this compound make it an ideal starting point for generating libraries of novel benzamide derivatives. The amino group can be acylated, alkylated, or used in cyclization reactions, while the bromine atom can be readily displaced or participate in cross-coupling reactions. This allows for the systematic exploration of the chemical space around the benzamide scaffold, leading to the discovery of compounds with diverse pharmacological properties.

For instance, the amino group can react with various acid chlorides to form a range of N-substituted benzamides. nih.gov This approach has been used to synthesize a variety of compounds, including those with potential antiproliferative activities. nih.gov The bromine atom's reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, further expands the diversity of accessible derivatives. smolecule.com These reactions allow for the introduction of aryl, heteroaryl, or alkynyl groups, leading to the creation of molecules with significantly different shapes and electronic properties. smolecule.commdpi.com

A notable example of its utility is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. The core structure of many PARP inhibitors contains a benzamide moiety, and this compound can serve as a key intermediate in their synthesis. mdpi.com The ability to modify both the amino and bromo positions allows for the fine-tuning of the inhibitor's potency and selectivity.

The following table provides examples of benzamide derivatives synthesized from this compound and their potential applications:

| Derivative Class | Synthetic Strategy | Potential Biological Activity |

| N-Acyl Derivatives | Acylation of the amino group | Anticancer, Antimicrobial |

| N-Aryl/Heteroaryl Derivatives | Palladium-catalyzed amination | Kinase inhibition |

| C-Aryl/Heteroaryl Derivatives | Suzuki-Miyaura coupling | PARP inhibition, Anti-inflammatory |

| C-Alkynyl Derivatives | Sonogashira coupling | Cytotoxic |

Preparation of Hybrid Molecules for Target-Oriented Synthesis

Hybrid molecules, which combine two or more pharmacophores into a single entity, represent a promising strategy in drug design to achieve improved efficacy, selectivity, or to overcome drug resistance. This compound serves as an excellent scaffold for the construction of such hybrid molecules. Its bifunctional nature allows for the sequential or simultaneous introduction of different bioactive moieties.

One approach involves using the amino group as an anchor point to attach one pharmacophore, while the bromine atom is used in a subsequent step to introduce a second pharmacophore via a cross-coupling reaction. This modular approach allows for the rapid generation of a diverse range of hybrid compounds for biological evaluation. For example, a peptidomimetic moiety known to bind to a specific protein target could be coupled to the amino group, and a different fragment with desired physicochemical properties could be attached at the bromo position to enhance cell permeability or target engagement. nih.gov

The synthesis of hybrid compounds targeting epigenetic modifiers is another area where this compound has proven useful. nih.gov For instance, it can be incorporated into molecules designed to inhibit both histone deacetylases (HDACs) and bromodomains, two important classes of epigenetic targets. nih.gov The benzamide portion can mimic the substrate of HDACs, while the rest of the molecule can be elaborated to interact with the bromodomain binding pocket.

Development of Scaffolds for Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes and validating new drug targets. These molecules are designed to interact with a specific biological target and often contain a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) tag) for detection and visualization. This compound provides a versatile platform for the development of such probes.

The amino group can be used to attach a linker connected to a reporter tag, while the rest of the molecule can be designed to bind to the target of interest. The bromine atom can be used to modulate the binding affinity and selectivity of the probe or to introduce another functional group. For example, a fluorescently labeled this compound derivative could be synthesized to visualize the localization of a specific enzyme within a cell.

Furthermore, the development of α-amino acids bearing a 1,2,3-benzotriazin-4(3H)-one side-chain, which can be used as biological probes, has been explored using related aminobenzamide precursors. rsc.org This highlights the potential of using this compound in the synthesis of more complex probes for chemical biology applications. rsc.org The ability to create these specialized tools is crucial for advancing our understanding of disease mechanisms and for the discovery of new therapeutic interventions.

Future Research Directions and Perspectives

Development of Greener Synthetic Routes

The pursuit of environmentally benign chemical processes has spurred research into greener synthetic routes for 3-Amino-5-bromobenzamide and its derivatives. Traditional methods often rely on hazardous reagents and generate significant waste. Future research is increasingly focused on alternatives that adhere to the principles of green chemistry.

One promising avenue is the use of enzymatic catalysis. Halogenases, for instance, can catalyze bromination reactions in aqueous media at ambient temperatures, offering a more sustainable alternative to conventional methods that use toxic organic solvents. nih.gov The use of enzymes like the RebH variant 3-LSR has shown remarkable efficiency in the bromination of related compounds, suggesting a potential pathway for the greener synthesis of this compound. nih.govfrontiersin.org

Another area of development is the use of water as a solvent, which is considered an environmentally friendly medium for chemical reactions. researchgate.net "On-water" synthesis protocols are being explored for the creation of related heterocyclic structures, which could be adapted for the synthesis of this compound. researchgate.net These methods often lead to high yields and simplified purification processes, further enhancing their green credentials. researchgate.net

Additionally, the development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel, can reduce solvent usage and waste generation. gla.ac.uk Research into microwave-assisted synthesis in aqueous solutions also presents a green and efficient alternative to conventional heating methods. researchgate.net

Exploration of Novel Reactivity and Catalytic Applications

The unique electronic and steric properties of this compound, conferred by its amino and bromo substituents, make it a valuable scaffold for exploring novel chemical reactivity. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups.

Future research will likely focus on expanding the scope of transition-metal-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, to synthesize a wider range of derivatives. smolecule.comacs.org The development of novel catalytic systems, including those based on palladium and cobalt, will be crucial for achieving these transformations with higher efficiency and selectivity. smolecule.commdpi.com

The amino group of this compound also offers opportunities for derivatization, allowing for the construction of more complex molecular architectures. Its reactivity can be harnessed in condensation reactions to form heterocyclic systems like quinazolinones, which are known for their diverse biological activities. beilstein-journals.orgresearchgate.net

Furthermore, the potential of this compound and its derivatives as ligands for catalytic applications is an emerging area of interest. The presence of both a soft (bromine) and a hard (amino and amide) donor site could lead to the formation of novel metal complexes with unique catalytic properties.

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry plays an increasingly important role in understanding the structure, reactivity, and properties of molecules like this compound. Density Functional Theory (DFT) calculations have already been employed to study its structural properties and hydrogen bonding interactions. mdpi.com

Future computational studies are expected to provide deeper insights into the mechanisms of reactions involving this compound. For example, modeling the transition states of catalytic cycles can help in optimizing reaction conditions and designing more efficient catalysts. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of novel derivatives based on their computed molecular descriptors. This approach can accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted potency.

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound derivatives and their interactions with biological targets, such as proteins and nucleic acids. mdpi.com These simulations can provide valuable information for the rational design of new inhibitors and therapeutic agents. mdpi.comnih.gov

Design and Synthesis of Complex Molecular Architectures Utilizing this compound

The trifunctional nature of this compound, with its amino, bromo, and benzamide (B126) moieties, makes it an ideal building block for the construction of complex molecular architectures. Its ability to participate in a variety of chemical transformations allows for its incorporation into diverse molecular scaffolds.

One area of focus is the synthesis of macrocycles and other topologically complex molecules. The strategic use of cross-coupling and condensation reactions can lead to the formation of large ring systems with well-defined shapes and functionalities.

Another exciting direction is the use of this compound in the synthesis of peptidomimetics and other biologically inspired molecules. nih.gov By incorporating this building block into peptide chains, researchers can create novel structures with enhanced stability and biological activity. nih.gov

The synthesis of dendrimers and other branched architectures is also a promising area of research. The iterative functionalization of the amino and bromo groups can lead to the generation of highly complex and well-defined macromolecules with potential applications in drug delivery and materials science.

Investigation of Solid-State Properties for Material Science Applications

The solid-state properties of this compound and its derivatives are of significant interest for applications in materials science. The presence of hydrogen bond donors and acceptors, as well as the potential for halogen bonding, can lead to the formation of well-ordered crystalline structures with unique properties.

X-ray diffraction studies have already revealed the presence of both intramolecular and intermolecular hydrogen bonding in the crystal structure of a related compound, 2-amino-5-bromobenzamide (B60110). mdpi.com Future research will likely focus on the systematic investigation of the crystal engineering principles that govern the self-assembly of this compound derivatives.

The design of co-crystals, where this compound is combined with other molecules, is a promising strategy for tuning the physical properties of the resulting materials, such as solubility and melting point. acs.org The study of halogen-halogen interactions in these co-crystals can provide fundamental insights into the nature of these non-covalent interactions. acs.org

The exploration of the electronic and photophysical properties of these materials could lead to applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to form ordered structures in the solid state is crucial for achieving high charge carrier mobility and efficient device performance.

Q & A

Q. What are the recommended synthetic protocols for preparing 3-Amino-5-bromobenzamide with high purity?

- Methodological Answer : A two-step synthesis is often employed: (1) Bromination of 3-aminobenzamide using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 60–80°C), followed by (2) purification via column chromatography with a silica gel stationary phase and ethyl acetate/hexane eluent. Precursor efficiency can be optimized by monitoring reaction progress with thin-layer chromatography (TLC). Storage at 0–6°C post-synthesis minimizes degradation .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to identify substituent positions (e.g., coupling constants for bromine’s deshielding effects), FT-IR to confirm amide (C=O stretch ~1650 cm⁻¹) and amino (N-H stretch ~3400 cm⁻¹) groups, and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography can resolve ambiguities in regiochemistry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of fine particulates, nitrile gloves to prevent dermal exposure, and chemical-resistant lab coats. Emergency protocols should include immediate rinsing with water for eye/skin contact. Safety data sheets (SDS) for structurally similar brominated benzamides recommend waste disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the electron-withdrawing effects of bromine and electron-donating amino groups on reaction sites. Fukui indices identify electrophilic/nucleophilic regions, while transition-state simulations (e.g., Gaussian software) predict activation energies for substitutions at the 5-bromo position .

Q. What experimental approaches address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Conduct systematic solubility tests using the shake-flask method at 25°C: Dissolve 10 mg of compound in 1 mL of solvent (e.g., DMSO, ethanol, chloroform), filter, and quantify via UV-Vis spectroscopy (λmax ~280 nm). Discrepancies may arise from impurities; repurify via recrystallization (e.g., hot ethanol) and reanalyze .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Use Sonogashira coupling (Pd/Cu catalysts) to compare reactivity at bromine vs. amino sites. Steric hindrance from the amino group directs coupling to the brominated position. Electron paramagnetic resonance (EPR) and Hammett plots quantify electronic contributions. Contrast with meta-substituted analogs (e.g., 3-Bromo-N-methoxy-N-methylbenzamide) to isolate steric factors .

Q. What strategies resolve contradictions in reported biological activity of this compound derivatives?

- Methodological Answer : Standardize assays (e.g., enzyme inhibition IC₅₀ measurements) using recombinant PARP-1 or kinase targets. Control for batch-to-batch variability by verifying purity (>98% via HPLC) and stereochemistry (circular dichroism). Cross-validate results with orthogonal assays (e.g., fluorescence polarization) .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies for this compound in cellular models?

- Methodological Answer : Calculate dosing using animal weight (e.g., 20 g mice) and allometric scaling (mg/kg = human equivalent dose × 12.3). Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity. Include positive controls (e.g., cisplatin for cytotoxicity) and triplicate technical replicates .

Q. What statistical methods are appropriate for analyzing variability in this compound’s thermal stability profiles?

- Methodological Answer : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Apply ANOVA to compare decomposition temperatures across batches. Outliers may indicate residual solvents; confirm via gas chromatography-mass spectrometry (GC-MS). Report confidence intervals (95%) for melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.